7-(Butan-2-yl)-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound is a structurally complex tricyclic molecule featuring a fused heterocyclic core with a 4-methylbenzenesulfonyl group, a butan-2-yl substituent, and an imino moiety. The compound’s uniqueness lies in its combination of substituents and tricyclic architecture, which distinguishes it from simpler azatricyclo derivatives .
Properties
Molecular Formula |
C23H24N4O3S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
7-butan-2-yl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C23H24N4O3S/c1-5-16(4)27-20(24)19(31(29,30)17-10-8-14(2)9-11-17)13-18-22(27)25-21-15(3)7-6-12-26(21)23(18)28/h6-13,16,24H,5H2,1-4H3 |
InChI Key |
PGCSIHZQCCKTGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)C)C(=O)N4C=CC=C(C4=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Butan-2-yl)-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, including the formation of the triazatricyclo ring system and the introduction of the butan-2-yl, imino, methyl, and methylbenzenesulfonyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
7-(Butan-2-yl)-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different sulfonyl derivatives, while reduction could lead to the formation of amines or other reduced species.
Scientific Research Applications
7-(Butan-2-yl)-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological properties.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-(Butan-2-yl)-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs identified in the provided evidence, focusing on structural features, substituent effects, and synthetic considerations.
Table 1: Structural and Functional Comparison
Substituent Effects
- Sulfonyl Group Variations : The fluorinated analog (CAS 862488-54-8) replaces the 4-methyl group with fluorine, likely enhancing electronegativity and altering solubility or target binding. Methyl groups (in the target compound) may improve lipophilicity, impacting membrane permeability.
- Heteroatom Differences : The dithia-azatetracyclo compound replaces two nitrogen atoms with sulfur, which could reduce basicity and modify ring strain or redox stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
